1-(3,5-Difluoro-4-hydroxyphenyl)ethanone
Overview
Description
“1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” is a synthetic compound with the molecular formula C8H6F2O2 . It is also known as “3’,5’-DIFLUORO-4’-HYDROXYACETOPHENONE” and "Ethanone, 1- (3,5-difluoro-4-hydroxyphenyl)-" .
Molecular Structure Analysis
The molecular structure of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 2 oxygen atoms . The exact mass of the molecule is 172.03358575 g/mol . The structure may be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3,5-Difluoro-4-hydroxyphenyl)ethanone” include a molecular weight of 172.13 g/mol, a topological polar surface area of 37.3 Ų, and a complexity of 172 . It has 1 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
Degradation Mechanisms in Lignin Substructures
A study explored the degradation mechanisms of phenolic beta-1 lignin substructure model compounds, which are similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. These compounds were degraded by laccase of Coriolus versicolor, revealing insights into the C alpha-C beta cleavage, alkyl-aryl cleavage, and C alpha (C1) oxidation reactions in lignin substructures (Kawai, Umezawa, & Higuchi, 1988).
Fluorescent On-Off Probes for H2S Detection
1-(2-Hydroxyphenyl)ethanone, a starting material closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, was used to prepare a BODIPY-based fluorescent probe. This probe was highly selective and sensitive to hydrogen sulfide (H2S), indicating potential applications in biological systems for studying the effects of H2S (Fang et al., 2019).
Synthesis and Optical Properties of Chalcone
A study reported the synthesis of a powerful fluorophore derived from a compound structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone. The study of its optical properties in various solvents demonstrated its potential application in determining critical micelle concentrations of various micelles (Khan, Asiri, & Aqlan, 2016).
Poly(benzonitrile ether)s Synthesis
Research on the synthesis of multicyclic poly(benzonitrile ether)s based on 1,1,1-Tris(4-hydroxyphenyl)ethane and isomeric difluorobenzonitriles, closely related to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, showed potential in creating soluble polyethers with various applications in material science (Kricheldorf, Hobzova, Schwarz, & Vakhtangishvili, 2005).
Bromination of Benzofuran Systems
A study on the bromination of 1‐(3‐benzofuranyl)‐2‐phenylethanones, which are structurally similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, revealed the potential for regioselective synthesis and reactions in organic chemistry (Kwiecień & Baumann, 1998).
Synthesis of New Phenylpiperazines
Electrochemical oxidation of a compound similar to 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone led to the synthesis of new phenylpiperazine derivatives. This study highlights an environmentally friendly method for synthesizing novel compounds in pharmaceutical research (Nematollahi & Amani, 2011).
Antimicrobial Activity of Heterocyclic Compounds
Research on 1-(2-hydroxy-3,5-bis((3-imino-3H-1,2,4-dithiazol-5-yl)amino)phenyl)ethanone, which shares a phenolic core with 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone, demonstrated its significant antimicrobial properties, underscoring the potential of such compounds in medicinal research (Wanjari, 2020).
properties
IUPAC Name |
1-(3,5-difluoro-4-hydroxyphenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPXWOHYRUCULSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)F)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70569134 | |
Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |
CAS RN |
133186-55-7 | |
Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133186-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,5-Difluoro-4-hydroxyphenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70569134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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